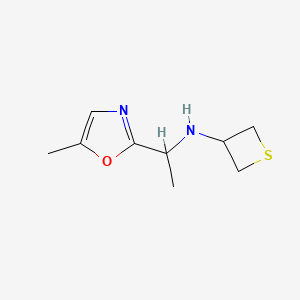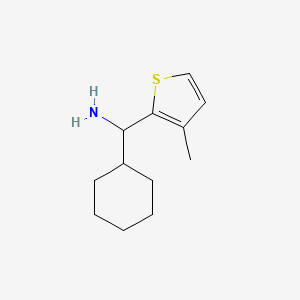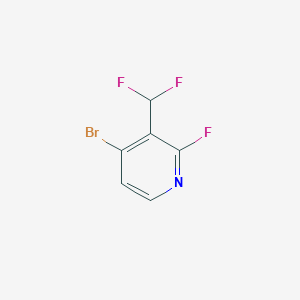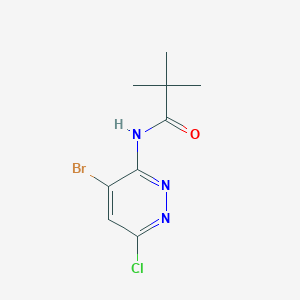
N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide: is a chemical compound that belongs to the pyridazine family It is characterized by the presence of bromine and chlorine atoms on the pyridazine ring, along with a pivalamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-6-chloropyridazin-3-amine. This intermediate is then reacted with pivaloyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide is used as a building block in organic synthesis. It can be employed to create more complex molecules for use in pharmaceuticals and materials science.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridazines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets. The pivalamide group may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
- 3-Amino-4-bromo-6-chloropyridazine
- 4-Bromo-6-chloropyridazin-3(2H)-one
- 3-(4-Bromophenyl)-6-chloropyridazine
Comparison: N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and binding affinity. The combination of bromine and chlorine atoms on the pyridazine ring also provides unique opportunities for further functionalization and derivatization.
特性
分子式 |
C9H11BrClN3O |
|---|---|
分子量 |
292.56 g/mol |
IUPAC名 |
N-(4-bromo-6-chloropyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H11BrClN3O/c1-9(2,3)8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) |
InChIキー |
GJKRTGBXRVEWQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




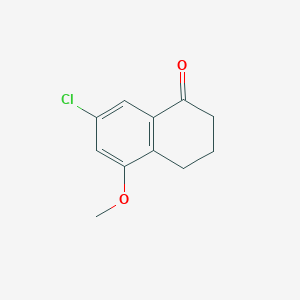
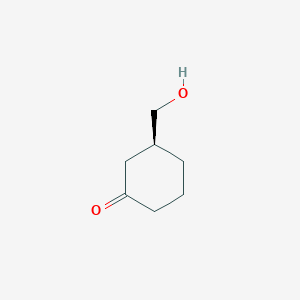


![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

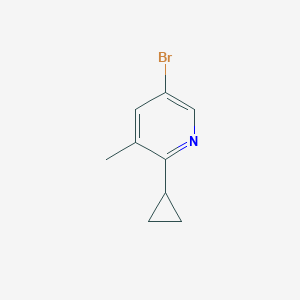
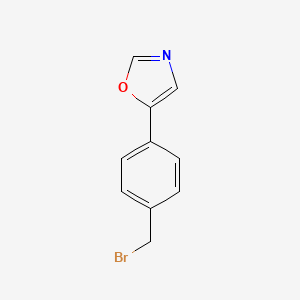
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
